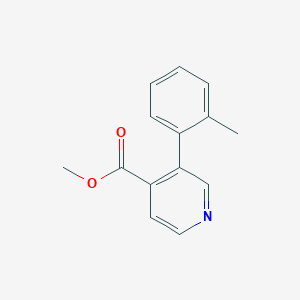

3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 3-(2-methylphenyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C14H13NO2/c1-10-5-3-4-6-11(10)13-9-15-8-7-12(13)14(16)17-2/h3-9H,1-2H3 |

InChI Key |

YCEXHYXJCGNDGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CN=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Pyridinecarboxylic Acid Precursors

A common starting point is the methyl esterification of pyridinecarboxylic acids. For example, methyl esters of pyridine-2-carboxylic acid derivatives are prepared by refluxing the acid with methanol in the presence of concentrated sulfuric acid as a catalyst. This method affords high yields (up to 98.8%) of the methyl ester intermediate, which is used directly in subsequent steps without further purification.

Introduction of the 2-Methylphenyl Group

The 2-methylphenyl substituent can be introduced via an acyl chloride intermediate reacting with an appropriate amine or aromatic nucleophile. For example, the synthesis of related pyridinecarboxylic acid methyl esters substituted with methylphenyl groups involves:

- Conversion of the carboxylic acid to the acyl chloride using thionyl chloride and catalytic DMF in dichloromethane under nitrogen atmosphere.

- Reaction of the acyl chloride with 2-amino-3-methylpyridine or similar nucleophiles in the presence of triethylamine as a base.

This approach yields monoamide isomers, which are structurally related to the target compound.

Representative Experimental Data and Characterization

Spectroscopic Data

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectra confirm substitution patterns and ester formation. For example, methyl ester protons appear as singlets near δ 3.6 ppm, aromatic protons between δ 6.8–8.1 ppm, and methyl substituents on phenyl rings as singlets near δ 2.3 ppm.

- Infrared Spectroscopy (IR): Ester carbonyl stretch observed around 1700 cm⁻¹; aromatic C-H stretches between 3000–3100 cm⁻¹; other characteristic peaks depend on substituents.

- Mass Spectrometry (MS): Molecular ion peaks [M+H]+ consistent with expected molecular weights confirm compound identity.

Purification Techniques

- Chromatography on silica gel using solvent mixtures such as ethyl acetate:acetone (3:1) or petroleum ether:ethyl acetate (8:1) effectively separates the desired product from impurities.

- Recrystallization from suitable solvents yields solid products with melting points in the range of 166–173 °C, consistent with pure methyl ester derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|---|

| 1 | Pyridine-2-carboxylic acid | Methanol, H2SO4, reflux 6 h at 85 °C | 98.8 | Extraction, drying | NMR, IR, MS |

| 2 | Pyridine-2-carboxylic acid (acyl chloride intermediate) | SOCl2, DMF (cat.), DCM; then 2-amino-3-methylpyridine, triethylamine, room temp | Not specified | Silica gel chromatography | NMR, IR, MS |

| 3 | 3-Hydroxy-4-methoxy benzoic acid methyl ester (related) | Formaldehyde, dimethylamine, acetic acid, 110 °C 5 h; reduction and demethylation | ~70 (intermediate) | Extraction, chromatography | NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Research indicates that compounds related to 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that similar pyridinecarboxylic acids possess antimicrobial activity against various pathogens.

- Anticancer Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation, suggesting that this compound may also have similar effects.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to biological targets such as enzymes and receptors. Preliminary findings suggest that its structural features allow it to interact effectively with specific proteins involved in metabolic pathways.

Synthesis and Derivatives

Several synthetic routes have been explored for the preparation of this compound. The synthesis often involves multi-step reactions, including:

- Diels-Alder Reactions : These reactions are utilized to form the core pyridine structure.

- Esterification Reactions : These are critical for introducing the methyl ester functional group.

Table 2: Synthetic Routes Overview

| Synthesis Method | Description |

|---|---|

| Diels-Alder Reaction | Forms pyridine core through cycloaddition |

| Esterification | Introduces methyl ester via acid-catalyzed reaction |

Case Study 1: Antimicrobial Activity

A study conducted on related pyridine derivatives demonstrated significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications, including those found in this compound, could enhance activity.

Case Study 2: Anticancer Potential

In vitro studies revealed that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the modulation of specific signaling pathways, suggesting that this compound might exhibit similar properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its biological activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs differing in substituent type and position:

Key Observations :

- Hydrophobicity : The 2-methylphenyl group in the target compound increases logP compared to unsubstituted analogs (e.g., 4-pyridinecarboxylic acid methyl ester) .

- Electronic Effects: Halogen or nitro substituents (e.g., Cl, F, NO₂) enhance electrophilicity, influencing reactivity in nucleophilic substitution or coupling reactions .

Q & A

Q. What synthetic routes are reported for 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via esterification or nucleophilic substitution. For example, describes a method using sodium borohydride reduction in methanol/acetic acid, achieving 102% crude yield, though purification challenges (e.g., byproducts) may arise. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., methanol) favor esterification, while acidic conditions (e.g., acetic acid) stabilize intermediates .

- Reducing agents : Sodium borohydride is effective for reducing nitro or carbonyl groups but may require pH control to avoid over-reduction .

- Temperature : Room-temperature reactions minimize side reactions, as seen in , but higher temperatures may accelerate sluggish steps .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?

Answer:

- <sup>1</sup>H NMR : Expect signals for the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 6.8–8.5 ppm). Splitting patterns distinguish substituents on the pyridine and benzene rings ( details similar compounds) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z ≈ 253 (matching the molecular weight in ) and fragmentation patterns (e.g., loss of COOCH3 group) confirm the ester moiety .

- IR spectroscopy : Strong C=O stretch (~1700 cm<sup>−1</sup>) for the ester and aromatic C=C stretches (~1600 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of this compound?

Answer: Yield discrepancies often stem from:

- Impurity profiles : Use HPLC or GC-MS (as in ) to identify byproducts (e.g., unreacted intermediates or hydrolysis products) .

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature. For example, reports a 3-hour reaction at room temperature; prolonged stirring may degrade intermediates .

- Workup efficiency : Liquid-liquid extraction (e.g., ethyl acetate/brine in ) may lose polar byproducts. Switch to column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients, as in ) for better resolution .

Q. What computational and experimental methods are suitable for studying the stability of this compound under varying pH and temperature?

Answer:

- Degradation studies : Use accelerated stability testing (40°C/75% RH for 1–3 months) with HPLC monitoring ( methodology) .

- pH-dependent hydrolysis : Perform kinetic assays in buffered solutions (pH 2–12) to identify labile bonds (e.g., ester hydrolysis under alkaline conditions) .

- DFT calculations : Model electron density around the ester group to predict susceptibility to nucleophilic attack .

Q. How can researchers address conflicting crystallographic and spectroscopic data for this compound?

Answer:

- Multi-technique validation : Combine X-ray crystallography (if crystals are obtainable) with solid-state NMR to resolve discrepancies between predicted and observed structures .

- Dynamic effects : Variable-temperature NMR can detect conformational flexibility (e.g., rotation of the methylphenyl group) that may explain spectral anomalies .

Q. What strategies optimize the regioselectivity of functionalization reactions on the pyridine ring?

Answer:

- Directing groups : Introduce temporary groups (e.g., boronate esters) to steer electrophilic substitution to the 4-position .

- Metal catalysis : Use Pd-mediated C–H activation (e.g., ’s palladium-catalyzed coupling) for selective modifications .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

Answer:

- Normal-phase silica chromatography : Effective for separating nonpolar byproducts (e.g., unreacted methylphenyl precursors) using ethyl acetate/hexane gradients () .

- Reverse-phase HPLC : Ideal for resolving polar impurities (e.g., carboxylic acid derivatives) with C18 columns and acetonitrile/water mobile phases .

Q. How can researchers assess the compound’s potential toxicity in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.